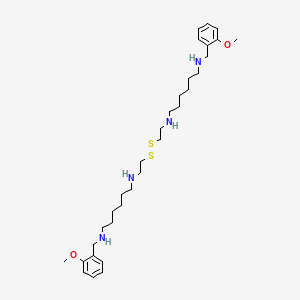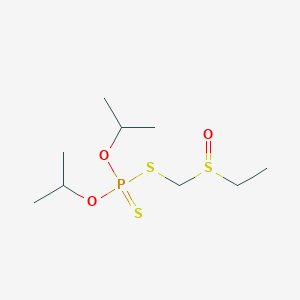
4-(Dibenzylamino)-2-(dimethylamino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[bis(phenylmethyl)amino]-2-(dimethylamino)-3-pyridinecarbonitrile is an aromatic amine.
Scientific Research Applications
Application in Optical Devices for Anionic Detection
4-(Dibenzylamino)-2-(dimethylamino)nicotinonitrile shows promise in the field of optical devices for anionic detection. One study reports on compounds used as optical devices for detecting CN− (cyanide) in water. These compounds change color in the presence of certain anions, indicating their potential use in monitoring water quality (Schramm, Menger, & Machado, 2016).
Photoreactions in Organic Chemistry
The compound has been used in studies exploring photoreactions. For example, research involving 2-(Dibenzylamino)ethyl 4-phenyl-3-oxobutanoate, a similar compound, underwent photocyclization, demonstrating the compound's role in organic synthesis (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).
Applications in Drug Delivery and Tissue Engineering
This compound is also studied for potential applications in drug delivery systems and tissue engineering. Research involving dibenzylideneacetone (DBA) analogs, similar in structure, encapsulated in poly(lactic acid) membranes, highlights the non-toxic nature and the controlled release properties of these compounds, making them suitable for biomedical applications (Alcántara Blanco, Urdaneta, & Sabino, 2020).
In Sensing Technologies and Material Science
The compound has relevance in sensing technologies and material science. Studies have synthesized novel metallophthalocyanines using derivatives of this compound, investigating their conductivity and CO2 sensing properties, demonstrating their potential in sensor technology and electronic device fabrication (Şenoğlu et al., 2020).
Photophysical Studies and Organic Electronics
Research on similar compounds, like 3-[4-(dimethylamino) phenyl]-2-(2-methylphenyl) prop-2-ene-nitrile, sheds light on their photophysical properties. Such studies are crucial for applications in organic electronics, specifically in the development of organic photoemitting diodes (Asiri et al., 2015).
properties
Product Name |
4-(Dibenzylamino)-2-(dimethylamino)nicotinonitrile |
|---|---|
Molecular Formula |
C22H22N4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-(dibenzylamino)-2-(dimethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H22N4/c1-25(2)22-20(15-23)21(13-14-24-22)26(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-14H,16-17H2,1-2H3 |
InChI Key |
FSZZPPMHTJCPBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Naphtho[2,1-b]furan](/img/structure/B1199300.png)
![[2-[(9R,11S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1199302.png)










